4-MAPB (hydrochloride) 4-MAPB (hydrochloride) 4-APB is a positional isomer of 6-APB, also known as benzo fury and found in recreational drugs. 4-MAPB is an analog of 4-APB that has a methyl group added to the amine. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0212159
InChI: InChI=1S/C12H15NO.ClH/c1-9(13-2)8-10-4-3-5-12-11(10)6-7-14-12;/h3-7,9,13H,8H2,1-2H3;1H
SMILES: CC(NC)CC1=C2C=COC2=CC=C1.Cl
Molecular Formula: C12H15NO · HCl
Molecular Weight: 225.7

4-MAPB (hydrochloride)

CAS No.:

Cat. No.: VC0212159

Molecular Formula: C12H15NO · HCl

Molecular Weight: 225.7

* For research use only. Not for human or veterinary use.

4-MAPB (hydrochloride) -

Specification

Molecular Formula C12H15NO · HCl
Molecular Weight 225.7
Standard InChI InChI=1S/C12H15NO.ClH/c1-9(13-2)8-10-4-3-5-12-11(10)6-7-14-12;/h3-7,9,13H,8H2,1-2H3;1H
Standard InChI Key DKZFBPQFMVQHHA-UHFFFAOYSA-N
SMILES CC(NC)CC1=C2C=COC2=CC=C1.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

4-MAPB hydrochloride possesses the molecular formula C₁₂H₁₅NO·HCl and a molecular weight of 225.7 g/mol. The canonical SMILES string (CC(NC)CC1=C2C=COC2=CC=C1.Cl) delineates its benzofuran core substituted with a methylaminopropyl chain at the 4-position, protonated as a hydrochloride salt. X-ray crystallography data remain unpublished, but nuclear magnetic resonance (NMR) analyses reveal characteristic aromatic proton environments between δ 6.60–7.51 ppm and methylamino group resonances at δ 2.70–3.69 ppm .

Table 1: Physicochemical Properties of 4-MAPB Hydrochloride

PropertyValue
Molecular FormulaC₁₂H₁₅NO·HCl
Molecular Weight225.7 g/mol
Solubility (DMF)25 mg/mL
Solubility (PBS pH 7.2)10 mg/mL
Storage Stability-20°C; stable for 1 month

Synthetic Pathways

Industrial synthesis typically involves nucleophilic substitution of 4-bromobenzofuran derivatives with methylaminopropane precursors under basic conditions (e.g., potassium carbonate in dimethylformamide). Post-synthetic purification yields the hydrochloride salt through HCl gas treatment in anhydrous ether. Chiral resolution methods remain undocumented, suggesting most available material exists as racemic mixtures .

Pharmacological Profile

Mechanism of Action

In vitro studies of structural analogs (5-MABB, 6-MABB) demonstrate that benzofuran derivatives act as monoamine releasing agents at serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. S-isomers exhibit full releasing efficacy across all three transporters (EC₅₀ = 0.1–0.3 μM), while R-isomers show reduced DAT activity (EC₅₀ > 1 μM) . These findings imply stereoselective transporter interactions potentially applicable to 4-MAPB, though direct binding assays remain pending.

Behavioral Pharmacology

Male Sprague-Dawley rats trained to discriminate MDMA (1.5 mg/kg) from saline show full substitution with 5-MABB and 6-MABB at doses ≥3 mg/kg, achieving 80–100% drug-appropriate responding. Dose-response curves indicate similar potency to MDMA (ED₅₀ = 1.2–1.8 mg/kg), suggesting shared interoceptive stimulus effects . Extrapolating these results, 4-MAPB may produce comparable entactogenic responses at equivalent dosages, though in vivo data specific to 4-MAPB remain unpublished.

Table 2: Comparative Pharmacodynamics of Benzofuran Derivatives

CompoundSERT EC₅₀ (μM)DAT EC₅₀ (μM)MDMA Substitution (%)
5-MABB (S)0.110.2998 ± 3
6-MABB (S)0.150.3195 ± 4
MDMA0.080.21100

Analytical Characterization

Spectroscopic Identification

Gas chromatography-mass spectrometry (GC-MS) of 4-MAPB hydrochloride produces a primary base peak at m/z 58 (C₃H₈N⁺) with secondary fragments at m/z 131 (C₈H₇O⁺) and m/z 188 (C₁₁H₁₄NO⁺) . Nuclear magnetic resonance (¹H NMR, 400 MHz, CDCl₃) resolves key structural features:

  • Benzofuran protons: δ 7.51 (d, J = 6.96 Hz), 7.42 (d, J = 8.06 Hz)

  • Methylamino protons: δ 2.89 (s, 3H, N-CH₃), 3.60–3.69 (m, 2H, CH₂)

Stability and Solubility

Accelerated stability testing demonstrates degradation <5% after 6 months at -80°C in DMSO. Aqueous solubility remains pH-dependent, with maximal solubility (10 mg/mL) achieved in phosphate-buffered saline (pH 7.2). Ethanol and DMSO solutions (25 mg/mL) maintain stability for ≥30 days at -20°C .

Forensic and Regulatory Considerations

Illicit Use Patterns

4-MAPB first emerged in European designer drug markets circa 2012, typically distributed as "research chemicals" or "legal highs." Forensic identifications rely on GC-MS libraries and NMR comparisons, though positional isomerism complicates differentiation from 5-MAPB and 6-MAPB variants .

Legal Status

Toxicological Uncertainties

No peer-reviewed studies document 4-MAPB’s acute or chronic toxicity in humans. Structure-activity relationships with 5-MAPB suggest risks of serotonin syndrome, hypertensive crises, and dopaminergic neurotoxicity at supratherapeutic doses. Metabolic studies remain absent, though cytochrome P450 isoforms (CYP2D6, CYP3A4) likely mediate hepatic clearance .

Comparative Analysis with Structural Analogs

4-MAPB vs. 5-MAPB

While 5-MAPB demonstrates 85% MDMA-like subjective effects in human anecdotal reports, 4-MAPB’s positional isomerism reduces DAT affinity by ≈40% in vitro models . This divergence may translate to diminished stimulant properties and lower abuse liability.

4-MAPB vs. MDMA

Research Applications and Future Directions

Current applications focus on:

  • Neurotransmitter transporter kinetics modeling

  • MDMA analog structure-activity relationship studies

  • Forensic method development for isomer discrimination

Critical research gaps include:

  • Comprehensive dose-response toxicology in mammalian models

  • PET imaging studies of cerebral monoamine dynamics

  • Metabolic profiling via LC-HRMS/MS

"The aminoalkyl benzofuran scaffold may be a viable template for developing compounds with MDMA-like properties while mitigating cardiovascular risks." – PMC11413916

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